7,7-Dimethyloctanoic acid
Overview
Description
7,7-Dimethyloctanoic acid is a saturated fatty acid with the molecular formula C₁₀H₂₀O₂ It is characterized by the presence of two methyl groups at the 7th carbon position of the octanoic acid chainIt plays a significant role in the composition of phospholipids in cell membranes and wax esters in some plant species .
Mechanism of Action
Target of Action
7,7-Dimethyloctanoic acid, also known as Neo-decanoic acid , is a fatty acid found in a variety of plant and animal sources. It is a saturated fatty acid with a single methyl group at the 7th carbon position. .
Mode of Action
Biochemical Pathways
As a fatty acid, it may play a role in lipid metabolism and could be a component of the phospholipids in cell membranes. It may also be a component of the wax esters found in some plant species.
Result of Action
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,7-dimethyloctanoic acid can change over time. This compound is relatively stable, but its degradation products can also have biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-tumor effects . The stability and degradation of this compound are important factors in its long-term efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including liver damage and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism. It interacts with enzymes such as lipases and fatty acid synthases, influencing the breakdown and synthesis of lipids . This compound can also affect metabolic flux and metabolite levels, altering the balance of lipid and energy metabolism in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes and its accumulation in specific tissues . The distribution of this compound can affect its localization and activity, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound is primarily localized in the cell membrane, where it is a component of phospholipids . It can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it may influence gene expression and other cellular processes. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, affecting its localization and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyloctanoic acid typically involves the alkylation of octanoic acid derivatives. One common method is the reaction of octanoic acid with methylating agents under controlled conditions. For example, the reaction can be carried out using methyl iodide in the presence of a strong base like sodium hydride. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are commonly used to facilitate the methylation process. The reaction conditions are optimized to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or anhydrides. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Thionyl chloride, phosphorus pentachloride.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides, anhydrides
Scientific Research Applications
7,7-Dimethyloctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and polymers.
Biology: This compound is studied for its role in cell membrane composition and function. It is also used in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anti-tumor properties.
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers.
Comparison with Similar Compounds
- 2,2,3,5-Tetramethylhexanoic acid
- 2,4-Dimethyl-2-isopropylpentanoic acid
- 2,5-Dimethyl-2-ethylhexanoic acid
- 2-Ethyl-2,5-Dimethylhexanoic Acid
Comparison: 7,7-Dimethyloctanoic acid is unique due to its specific methylation pattern at the 7th carbon position. This structural feature imparts distinct chemical and physical properties compared to other similar compounds. For instance, its higher degree of branching results in lower melting and boiling points, making it more suitable for certain industrial applications. Additionally, its specific interactions with biological membranes and enzymes differentiate it from other fatty acids .
Properties
IUPAC Name |
7,7-dimethyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFGDQKSSMYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Record name | NEODECANOIC ACID | |
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Record name | NEODECANOIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866704 | |
Record name | 7,7-Dimethyloctanoic acid | |
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Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Neodecanoic acid is a colorless liquid. (USCG, 1999), Liquid; Other Solid, Colorless liquid; [CAMEO], COLOURLESS LIQUID. | |
Record name | NEODECANOIC ACID | |
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Record name | Neodecanoic acid | |
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Boiling Point |
482 to 494 °F at 760 mmHg (USCG, 1999), 243-253 °C | |
Record name | NEODECANOIC ACID | |
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Flash Point |
201 °F (USCG, 1999), 94 °C c.c. | |
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Solubility |
Solubility in water, g/100ml at 25 °C: 0.025 (very poor) | |
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Density |
0.92 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91 | |
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Vapor Density |
Relative vapor density (air = 1): 5.9 | |
Record name | NEODECANOIC ACID | |
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Vapor Pressure |
0.007 [mmHg], Vapor pressure, Pa at 50 °C: 29 (calculated) | |
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CAS No. |
26896-20-8, 68412-21-5, 130776-67-9, 52627-73-3 | |
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Melting Point |
less than 104 °F (USCG, 1999), -39 °C | |
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